(3-Methylpentane-1-sulfonyl)benzene
Description
(3-Methylpentane-1-sulfonyl)benzene is an organosulfur compound comprising a benzene ring substituted with a sulfonyl group (-SO₂-) linked to a branched 3-methylpentane chain. Its molecular formula is C₁₂H₁₈O₂S, with a molecular weight of 226.33 g/mol. The compound’s structure combines the aromatic stability of benzene with the steric and electronic effects of the sulfonyl group and branched alkyl chain, making it relevant in organic synthesis and materials science.
Key structural features:
- Benzene core: Provides aromaticity and planar rigidity.
- 3-Methylpentane chain: Introduces steric hindrance and hydrophobicity.
The sulfonylbenzene moiety aligns with broader classes of sulfonated aromatic compounds described in , such as sulfonamides and sulfonic acid derivatives .
Properties
CAS No. |
126644-88-0 |
|---|---|
Molecular Formula |
C12H18O2S |
Molecular Weight |
226.34 g/mol |
IUPAC Name |
3-methylpentylsulfonylbenzene |
InChI |
InChI=1S/C12H18O2S/c1-3-11(2)9-10-15(13,14)12-7-5-4-6-8-12/h4-8,11H,3,9-10H2,1-2H3 |
InChI Key |
TYIVGTBNQMUXQE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CCS(=O)(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The following compounds share structural similarities with (3-Methylpentane-1-sulfonyl)benzene, differing primarily in alkyl chain length, substituents, or functional groups:
| Compound Name | CAS Number | Molecular Formula | Key Structural Differences |
|---|---|---|---|
| (3-Methylpentane-1-sulfonyl)benzene | Not provided | C₁₂H₁₈O₂S | Branched 3-methylpentane chain |
| (Toluene-4-sulfonyl)benzene | 98-68-0 | C₁₃H₁₂O₂S | Methyl group on benzene (toluene derivative) |
| (Hexane-1-sulfonyl)benzene | 5166-53-4 | C₁₂H₁₈O₂S | Linear hexane chain |
| Benzene sulfonic acid | 98-11-3 | C₆H₆O₃S | -SO₃H group instead of -SO₂-alkyl |
Key Comparison Metrics
Polarity and Solubility
- (Toluene-4-sulfonyl)benzene : Higher polarity from the electron-withdrawing methyl group; improved solubility in chlorinated solvents .
- Benzene sulfonic acid : Highly polar and water-soluble due to the -SO₃H group .
Thermal Stability
Branched alkyl chains, as in (3-Methylpentane-1-sulfonyl)benzene, typically reduce thermal stability compared to linear analogs (e.g., hexane-1-sulfonyl derivatives) due to steric strain .
Reactivity
- The sulfonyl group in (3-Methylpentane-1-sulfonyl)benzene can undergo nucleophilic substitution or act as a leaving group in synthetic pathways, similar to other sulfonated benzenes .
- Branched chains may hinder reaction kinetics compared to linear-chain derivatives (e.g., hexane-1-sulfonylbenzene) due to steric effects .
Limitations in Current Data
- Absence of direct toxicity or pharmacokinetic data in the provided evidence limits conclusions about biomedical applicability.
- Gaps in physicochemical properties (e.g., melting/boiling points) require experimental validation beyond the scope of the referenced materials .
Q & A
Q. How can computational models predict the compound’s interactions with biological targets?
- Methodological Answer : Use molecular docking software (e.g., AutoDock) to simulate binding with proteins like carbonic anhydrase, a common sulfonamide target. Validate predictions with surface plasmon resonance (SPR) assays .
Conflict Resolution in Literature
Q. Why do studies report conflicting results on the catalytic activity of (3-Methylpentane-1-sulfonyl)benzene in cross-coupling reactions?
- Methodological Answer : Discrepancies may arise from solvent polarity effects or trace metal impurities. Replicate experiments using rigorously dried solvents (e.g., benzene/methylene chloride mixtures) and chelating agents to sequester metals .
Q. How can the compound’s dual role as a reactant and inhibitor in certain reactions be systematically evaluated?
- Methodological Answer : Conduct concentration-dependent kinetic studies to identify inhibitory thresholds. Compare with structurally similar sulfones (e.g., 3-methylbut-2-enylsulfonylbenzene) to isolate steric contributions .
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